molecular formula C10H12ClNO B2618727 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride CAS No. 2378502-99-7

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride

Cat. No.: B2618727
CAS No.: 2378502-99-7
M. Wt: 197.66
InChI Key: CXYUXSSHGFWLQN-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride typically involves the formation of the benzofuran ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxaldehyde, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison: 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-(1-benzofuran-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYUXSSHGFWLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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